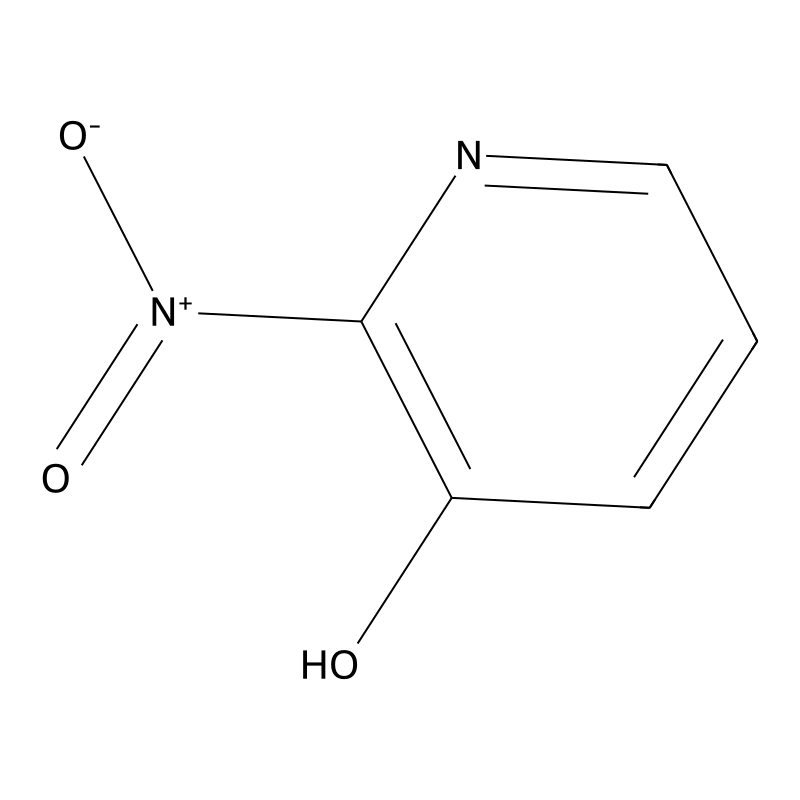3-Hydroxy-2-nitropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Novel Antimitotic Agents:
One study, published in the journal "Bioorganic & medicinal chemistry letters", describes the synthesis and evaluation of sulfonate derivatives derived from 3-Hydroxy-2-nitropyridine []. These derivatives exhibited potent antimitotic activity, meaning they could inhibit cell proliferation and tubulin polymerization, a crucial step in cell division.
Additional Information:
3-Hydroxy-2-nitropyridine is an organic compound with the molecular formula CHNO and a molecular weight of 140.1 g/mol. It appears as a yellow crystalline powder, characterized by its hydroxyl (-OH) and nitro (-NO) functional groups attached to a pyridine ring. The compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Currently, there is no widely documented research on the specific mechanism of action of HNP in biological systems. However, its structural similarity to other pyridinol derivatives suggests potential for various interactions, including hydrogen bonding and modulation of enzymatic activity []. Further research is needed to elucidate this aspect.
- Nitration: The presence of the hydroxyl group facilitates electrophilic substitution, allowing further nitration at the 6-position on the pyridine ring. This reaction typically yields high selectivity towards the 2-nitro isomer .
- Dehydration: Under acidic conditions, it can undergo dehydration to form pyridine derivatives.
- Formation of Sulfonates: It can be used in synthesizing sulfonates that act as inhibitors of cell proliferation and tubulin polymerization .
3-Hydroxy-2-nitropyridine exhibits notable biological activities, including:
- Antimicrobial Properties: Some studies indicate that derivatives of this compound may possess antimicrobial activity.
- Inhibition of Cell Proliferation: It has been studied for its potential in inhibiting cancer cell growth through mechanisms involving tubulin polymerization .
- Pharmacological Potential: Its derivatives are explored for various therapeutic applications, including anti-inflammatory and anticancer agents.
Several synthesis methods have been developed for 3-hydroxy-2-nitropyridine:
- From 3-Pyridone:
- Using Furfuryl Amine:
- General Method:
3-Hydroxy-2-nitropyridine finds applications in:
- Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting cancer and inflammatory diseases.
- Agrochemicals: In the development of pesticides or herbicides due to its biological activity.
- Chemical Synthesis: As a building block in organic synthesis for various chemical compounds.
Studies have shown that 3-hydroxy-2-nitropyridine interacts with various biological targets:
- It can form complexes with metal ions, which may enhance its biological activity.
- Interaction with cellular pathways involved in proliferation and apoptosis has been noted, suggesting potential therapeutic roles .
Several compounds share structural similarities with 3-hydroxy-2-nitropyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Hydroxypyridine | CHNO | Lacks nitro group; more basic than 3-hydroxy-2-nitropyridine. |
| 2-Nitropyridine | CHNO | Nitro group at position 2; lacks hydroxyl group. |
| 4-Hydroxy-2-nitropyridine | CHNO | Hydroxyl group at position 4; different reactivity profile. |
| 5-Nitro-3-hydroxypyridine | CHNO | Nitro group at position 5; altered biological activity. |
The presence of both hydroxyl and nitro groups on the pyridine ring distinguishes 3-hydroxy-2-nitropyridine from these compounds, influencing its reactivity and biological properties significantly.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








